3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-5-31-22-15-19(16-23(32-6-2)25(22)33-7-3)26(30)28-20-11-9-18(10-12-20)27-29-21-13-8-17(4)14-24(21)34-27/h8-16H,5-7H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGBIXVLRVQNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 476.59 g/mol. The compound features a benzamide core with three ethoxy groups and a phenyl ring substituted with a methyl-benzothiazole moiety. This unique structure may enhance its solubility and pharmacokinetic properties compared to similar compounds lacking such substitutions .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Activity : It has been evaluated for its effectiveness against several bacterial and fungal strains.
- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was tested against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that the compound possesses moderate antibacterial and antifungal properties .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular pathways involved in apoptosis and inflammation may play a crucial role. Further studies are required to elucidate these mechanisms comprehensively .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cervical cancer cells (HeLa). The results indicated that treatment with varying concentrations led to significant apoptosis in cancer cells as measured by flow cytometry. The study concluded that the compound could induce cell cycle arrest at the G2/M phase .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties against resistant strains of bacteria. The results showed that this compound had comparable efficacy to standard antibiotics like ampicillin against certain strains of Staphylococcus aureus .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzamide Core
3,4,5-Trimethoxy Analogues
The compound 3,4,5-trimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS: 339217-93-5) differs by replacing ethoxy groups with methoxy substituents and substituting the benzothiazole with a simpler thiazole ring. However, ethoxy groups may improve lipophilicity, favoring membrane permeability in biological systems .
2-Methoxy Analogues
2-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS: 313374-12-8) demonstrates that substituting a single methoxy group at the ortho position (vs. triethoxy at meta/para) reduces electronic conjugation, which could diminish intermolecular interactions critical for crystal packing or receptor binding .
Heterocyclic Modifications
Benzothiazole vs. Thiazole
Benzothiazoles, such as those in N-(1,3-benzothiazol-2-yl)benzamide, exhibit enhanced NLO activity due to extended aromaticity .
Triazole Hybrids
Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () incorporate triazole rings, which introduce additional hydrogen-bonding sites. These hybrids often show improved antimicrobial activity compared to benzothiazole-only derivatives, suggesting that the absence of a triazole in the target compound may limit such bioactivity .
Antimicrobial Potential
Analogues such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)nicotinamides] () exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi. The 6-methyl group on benzothiazole is conserved in these active compounds, implying its role in target binding .
Antistaphylococcal Activity
Salicylamide derivatives like (S)-5-chloro-2-hydroxy-N-(1-oxo-3-phenylpropan-2-yl)benzamide () highlight the importance of substituent electronegativity (e.g., CF₃ groups) for potency against MRSA. The triethoxy groups in the target compound may similarly enhance electron-withdrawing effects, though empirical data are lacking .
Physicochemical Properties
Spectroscopic Features
- IR Spectroscopy : The triethoxy groups would show strong C-O stretching vibrations at ~1250 cm⁻¹, similar to methoxy analogues (). Absence of NH stretching (~3300 cm⁻¹) in the benzothiazole tautomer confirms structural stability .
- NMR : Overlap in aromatic proton signals (e.g., 6-methylbenzothiazole vs. triethoxybenzamide protons) may complicate analysis, as seen in fluorinated benzamides ().
Thermal and Optical Properties
Benzothiazole derivatives like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide exhibit high thermal stability (decomposition >250°C) and notable NLO responses due to charge-transfer interactions . The triethoxy groups in the target compound may further enhance these properties by increasing electron donor capacity.
Comparative Data Table
Q & A
(Basic) What are the optimal synthetic routes for 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide?
Methodological Answer:
The synthesis typically involves coupling 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with a substituted benzoyl chloride. Key steps include:
- Reagent Preparation : 3,4,5-Triethoxybenzoyl chloride is synthesized via thionyl chloride treatment of the corresponding carboxylic acid.
- Amide Formation : Reacting the benzoyl chloride with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Validation : Confirm purity via HPLC (>98%) and structural integrity via -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
(Basic) What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- - and -NMR : Assign peaks for triethoxy groups (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and benzothiazole protons (δ 7.5–8.3 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and benzothiazole C=N stretch (~1600 cm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 505.1784 (calculated for CHNOS).
- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry .
(Advanced) How can computational docking studies resolve discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies in enzyme inhibition assays (e.g., IC variations) may arise from differences in protein conformations or binding modes. To address this:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Focus on key residues (e.g., Trp286, Phe295) and hydrogen bonding with the benzamide carbonyl.
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) across analogs.
- Validation : Correlate docking scores with experimental IC values. For example, analogs with stronger π-π stacking (benzothiazole-phenyl interactions) show enhanced activity .
(Advanced) How to design experiments to address contradictory results in cellular uptake studies?
Methodological Answer:
Contradictory uptake data (e.g., variable fluorescence in live-cell imaging) may stem from assay conditions or compound aggregation.
- Standardized Assays : Use synchronized cells (e.g., HeLa) and consistent serum-free conditions during treatment.
- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering (DLS).
- Confocal Microscopy : Track intracellular localization using a fluorescent tag (e.g., BODIPY) conjugated to the benzamide. Compare uptake kinetics in presence/absence of efflux inhibitors (e.g., verapamil for P-gp) .
(Advanced) What strategies improve metabolic stability without compromising target affinity?
Methodological Answer:
- Trifluoromethyl Substitution : Replace labile ethoxy groups with CF at the 3,4,5-positions. This enhances lipophilicity (logP ↑) and reduces cytochrome P450-mediated oxidation.
- Isosteric Replacement : Substitute the benzothiazole sulfur with a carbonyl (e.g., benzoxazole) to mitigate glutathione conjugation.
- In Vitro Microsomal Assays : Test stability in human liver microsomes (HLM). Optimize half-life (t) from <30 min to >120 min via iterative structural tuning .
(Basic) What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using ADP-Glo™ assays. Use 10 µM compound concentration and measure % inhibition.
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).
- Cytotoxicity : MTT assay on HEK293 cells (48-h exposure). Report IC values and selectivity index (SI = IC/MIC) .
(Advanced) How to analyze structure-activity relationships (SAR) for analogs with divergent substituents?
Methodological Answer:
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields. Correlate with pIC values.
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at benzamide, hydrophobic regions at triethoxy groups).
- Cluster Analysis : Group analogs by substituent patterns (e.g., electron-withdrawing vs. donating) and compare activity trends. Publish SAR tables (example below):
| Substituent (Position) | LogP | IC (nM) |
|---|---|---|
| -OCHCH (3,4,5) | 3.2 | 120 ± 15 |
| -CF (3,4,5) | 4.1 | 45 ± 8 |
| -Cl (4) | 3.8 | 220 ± 20 |
(Advanced) How to resolve conflicting cytotoxicity data between 2D vs. 3D cell culture models?
Methodological Answer:
- 3D Spheroid Assays : Culture HCT116 cells in Matrigel and treat with 0.1–50 µM compound. Measure viability via ATP luminescence.
- Hypoxia Markers : Use pimonidazole staining to assess compound penetration in spheroid cores.
- Mechanistic Studies : Compare apoptosis (Annexin V) and autophagy (LC3-II) markers in 2D vs. 3D models. Adjust IC thresholds for 3D (typically 5–10× higher than 2D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
